molecular formula C11H16N2S B13246484 N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide

N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide

Cat. No.: B13246484
M. Wt: 208.33 g/mol
InChI Key: HYQBTRXTFGFWCI-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide is a chemical compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol This compound features a cyclopentane ring attached to a carboximidamide group, with a thiophen-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide typically involves the reaction of cyclopentanecarboxylic acid with thiophen-2-ylmethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboximidamide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboximidamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-3-ylmethyl)cyclopentanecarboximidamide
  • N-(furan-2-ylmethyl)cyclopentanecarboximidamide
  • N-(pyridin-2-ylmethyl)cyclopentanecarboximidamide

Uniqueness

N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

N'-(thiophen-2-ylmethyl)cyclopentanecarboximidamide

InChI

InChI=1S/C11H16N2S/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13)

InChI Key

HYQBTRXTFGFWCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=NCC2=CC=CS2)N

Origin of Product

United States

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